![molecular formula C7H7BBrFO2 B8017941 4-(Bromomethyl)-3-fluorophenylboronic acid](/img/structure/B8017941.png)
4-(Bromomethyl)-3-fluorophenylboronic acid
Overview
Description
4-(Bromomethyl)-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations :
- Liu Zao (2005) described the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction and bromination, with an overall yield of 54% (Liu Zao, 2005).
- Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation through the halodeboronation of a series of aryl boronic acids (Szumigala et al., 2004).
Catalytic Applications and Coupling Reactions :
- Erami et al. (2017) studied Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles for the preparation of fluorinated biphenyl derivatives, including the use of 4-fluorophenylboronic acid (Erami et al., 2017).
Analytical Chemistry Applications :
- Yamaguchi et al. (1985) developed a highly sensitive fluorogenic reagent for carboxylic acid, 3-Bromomethyl-6, 7-dimethoxy-1-methyl-2(1H)-quinoxalinone, used in high-performance liquid chromatography (HPLC) (Yamaguchi et al., 1985).
- Lee et al. (2020) incorporated 4-fluorophenylboronic acid in an undergraduate laboratory experiment for Suzuki–Miyaura cross-coupling, introducing students to low-barrier high-throughput experimentation (Lee et al., 2020).
Biomedical Applications :
- Peng et al. (2010) reported the enhanced gene transfection capability of polyethylenimine by incorporating boronic acid groups, showing effectiveness in gene delivery (Peng et al., 2010).
Materials Science :
- Alexeev et al. (2004) developed a photonic crystal glucose-sensing material for noninvasive monitoring of glucose in tear fluid, using derivatives like 4-amino-3-fluorophenylboronic acid (Alexeev et al., 2004).
properties
IUPAC Name |
[4-(bromomethyl)-3-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,11-12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJWTDXWUGDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CBr)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Bromomethyl)-3-fluorophenyl]boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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